![molecular formula C8H14N4 B2755003 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole CAS No. 2310147-56-7](/img/structure/B2755003.png)
2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole
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Overview
Description
2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
- The pyrrolidine ring, including its derivatives like 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole, has been investigated for its antitumor activity . Researchers have synthesized novel compounds based on this scaffold and evaluated their efficacy against cancer cells. These studies aim to discover new chemotherapeutic agents with improved selectivity and reduced side effects.
- Some derivatives of 2-(pyridin-2-yl) pyrimidine, which share structural similarities with the pyrrolidine ring, have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone . These findings suggest that exploring related compounds, including those containing the pyrrolidine-1-yl moiety, could lead to promising anti-fibrotic agents.
- Researchers have developed a method for synthesizing 1,5-disubstituted pyrrolidin-2-ones, a class of compounds related to the pyrrolidine ring. This method involves the reaction of cyclopropanes with primary amines, leading to the formation of pyrrolidin-2-ones . Such compounds may find applications in drug discovery and other fields.
- The pyrrolidine scaffold allows efficient exploration of pharmacophore space due to sp3 hybridization. Medicinal chemists consider heteroatomic saturated ring systems like pyrrolidine to modify physicochemical parameters and optimize absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties .
Antitumor Agents and Anticancer Research
Anti-Fibrosis Activity
Synthesis of 1,5-Substituted Pyrrolidin-2-ones
Physicochemical Parameters and ADME/Tox Optimization
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have significant biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been studied, which could provide insights into their potential pharmacokinetic properties .
Result of Action
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The influence of steric factors on the biological activity of compounds with a pyrrolidine scaffold has been investigated .
properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-6-11(5-1)7-8-12-9-3-4-10-12/h3-4H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSSAPQZIIXCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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